3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phenylpropyl group attached to a naphthalene ring, which is further substituted with a dimethylamino group and a sulfonate group. The combination of these functional groups imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate typically involves a multi-step process. One common method includes the reaction of 3-phenylpropyl bromide with 5-(dimethylamino)naphthalene-1-sulfonic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium halides). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted naphthalene compounds. These products retain the core structure of the original compound while exhibiting modified chemical properties .
Wissenschaftliche Forschungsanwendungen
3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: The compound is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: In biological research, the compound serves as a fluorescent marker for imaging and tracking cellular processes.
Medicine: The compound’s fluorescent properties are utilized in diagnostic assays and imaging techniques.
Wirkmechanismus
The mechanism of action of 3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate is primarily based on its ability to interact with specific molecular targets. The dimethylamino group enhances its binding affinity to certain biomolecules, while the sulfonate group facilitates solubility and interaction with aqueous environments. The compound’s fluorescence properties are attributed to the naphthalene ring, which undergoes electronic transitions upon excitation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dansyl chloride: Similar in structure, dansyl chloride is widely used as a fluorescent labeling reagent.
Fluorescein: Another fluorescent compound, fluorescein, is commonly used in biological imaging.
Uniqueness
The uniqueness of 3-Phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate lies in its combination of functional groups, which impart distinct chemical and physical properties. Its strong fluorescence, coupled with its ability to undergo various chemical reactions, makes it a versatile compound for diverse scientific applications .
Eigenschaften
CAS-Nummer |
601488-42-0 |
---|---|
Molekularformel |
C21H23NO3S |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
3-phenylpropyl 5-(dimethylamino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C21H23NO3S/c1-22(2)20-14-6-13-19-18(20)12-7-15-21(19)26(23,24)25-16-8-11-17-9-4-3-5-10-17/h3-7,9-10,12-15H,8,11,16H2,1-2H3 |
InChI-Schlüssel |
NEXQEMLDPZGVEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OCCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.